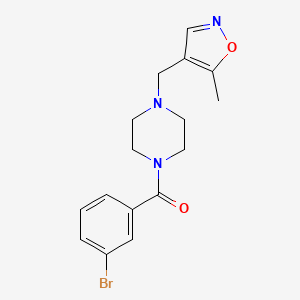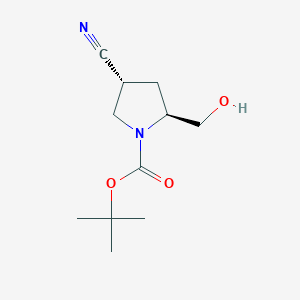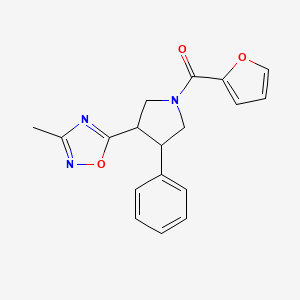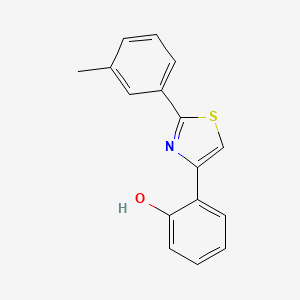
5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one, also known as FPT, is a thiazolidinone derivative that has attracted significant attention in scientific research due to its potential as a therapeutic agent. FPT has been studied extensively for its biological activities, including its antitumor, anti-inflammatory, and antioxidant effects.
Scientific Research Applications
pH Sensitivity
This compound has been utilized in the development of pH-sensitive materials. The presence of functional groups that respond to changes in pH makes it suitable for embedding in polymer matrices for pH sensing applications . These materials can be used in various fields, including environmental monitoring, medical diagnostics, and chemical processing, where pH measurement is crucial.
Electropolymerizability
The electropolymerizable nature of this compound allows it to form polymers through electrochemical processes . This property is particularly valuable in creating conductive polymers, which have applications in electronic devices, anti-corrosion coatings, and energy storage systems.
Antiproliferative Activity
Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against certain cancer cell lines . This suggests potential applications in the development of anticancer drugs, where the compound could be used to inhibit the growth of cancer cells.
Biosensors
Due to its favorable optical properties, this compound has been used in the study of biosensors . Biosensors incorporating this compound can be designed for the detection of biological analytes, which is essential in clinical diagnostics, food safety, and environmental monitoring.
Non-Linear Optical Materials
The compound’s structure makes it suitable for use in non-linear optical materials . These materials are key components in the development of optical switches, modulators, and other photonic devices that are integral to telecommunications and information processing technologies.
Fluorophores
As part of studies on fluorophores, this compound has been explored for its potential to emit fluorescence when excited by light . This application is important in the field of molecular imaging, where fluorophores are used to label and visualize biological molecules in research and medical diagnostics.
properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-phenyl-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S2/c16-14-15(10-5-2-1-3-6-10)13(18)12(19-14)9-11-7-4-8-17-11/h1-9H/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLSFTFKMNSCJG-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)C(=CC3=CC=CO3)SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=S)/C(=C\C3=CC=CO3)/SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2364412.png)
![(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2364413.png)

![Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B2364415.png)


![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)





